molecular formula C9H16N4 B2950634 1-(2,5-Dimethylpyrazol-3-yl)pyrrolidin-3-amine CAS No. 2155546-36-2

1-(2,5-Dimethylpyrazol-3-yl)pyrrolidin-3-amine

Cat. No.: B2950634
CAS No.: 2155546-36-2
M. Wt: 180.255
InChI Key: VRZVTHUVFQQZPT-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylpyrazol-3-yl)pyrrolidin-3-amine is a heterocyclic compound that features both a pyrazole and a pyrrolidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrazole ring, known for its biological activity, combined with the pyrrolidine ring, which is a common scaffold in drug discovery, makes this compound a valuable subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethylpyrazol-3-yl)pyrrolidin-3-amine typically involves the formation of the pyrazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,5-dimethylpyrazole with a suitable pyrrolidine derivative can be carried out in the presence of a base and a solvent such as acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylpyrazol-3-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole or pyrrolidine ring can be functionalized with different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole or pyrrolidine rings.

Scientific Research Applications

1-(2,5-Dimethylpyrazol-3-yl)pyrrolidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylpyrazol-3-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: A simpler analog with similar biological activity.

    Pyrrolidine: A common scaffold in drug discovery with various derivatives.

    1,3-Dimethylpyrazole:

Uniqueness

1-(2,5-Dimethylpyrazol-3-yl)pyrrolidin-3-amine is unique due to the combination of the pyrazole and pyrrolidine rings, which can provide enhanced biological activity and selectivity

Properties

IUPAC Name

1-(2,5-dimethylpyrazol-3-yl)pyrrolidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4/c1-7-5-9(12(2)11-7)13-4-3-8(10)6-13/h5,8H,3-4,6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZVTHUVFQQZPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N2CCC(C2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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